Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine is an organic compound characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The compound has the chemical formula and a molecular weight of 349.47 g/mol. It features a tertiary amine functional group, where the nitrogen atom is bonded to two biphenyl groups and one methyl group. This unique structure contributes to its physical and chemical properties, making it of interest in various chemical applications.
These reactions are essential for modifying the compound's structure for various applications.
The synthesis of Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine can be achieved through several methods:
These methods allow for the efficient production of Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine with high purity.
Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine finds applications in various fields:
Interaction studies involving Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine typically focus on its reactivity with other chemical species. For example:
Such studies enhance understanding of its behavior in different chemical environments.
Several compounds share structural similarities with Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine. Here are a few examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Bis(biphenyl)-4-amine | Two biphenyl groups | Lacks methyl substitution; potentially different reactivity. |
4-Methylbiphenyl | Single biphenyl unit | Simpler structure; primarily used as an industrial solvent. |
Diphenylamine | Two phenyl groups | Used extensively as an antioxidant in rubber and plastics. |
N,N-Dimethyl-bis(4-methyl-biphenyl)-amine | Dimethyl substitution on nitrogen | Enhanced solubility and potential for different applications. |
These comparisons highlight how Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine is unique due to its specific methyl substitution pattern and potential applications in organic synthesis and material science.